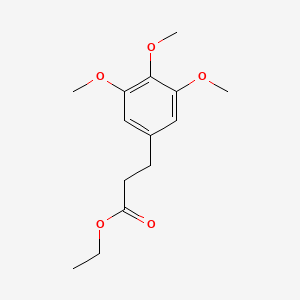

3-(3,4,5-trimetoxifenil)propionato de etilo

Descripción general

Descripción

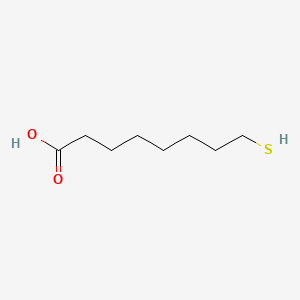

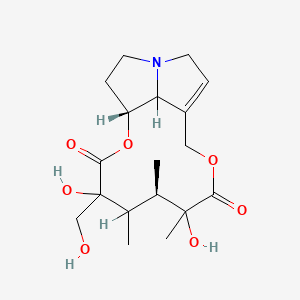

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMP) is a synthetic chemical compound that has recently been explored for a variety of applications. It is a colorless, odorless liquid that is soluble in water and other organic solvents. ETMP has been studied for its potential use in the synthesis of pharmaceuticals, biocides, and other chemicals. In addition, ETMP has been investigated for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Investigación Proteómica

El 3-(3,4,5-trimetoxifenil)propionato de etilo se utiliza en la investigación proteómica debido a sus propiedades químicas. Sirve como reactivo especializado en el estudio de la estructura y función de las proteínas, particularmente en la identificación y cuantificación de proteínas, así como en la investigación de las interacciones proteína-proteína .

Desarrollo de Agentes Anticonvulsivos y Sedantes

Este compuesto ha sido la base para el diseño y síntesis de nuevos derivados con posibles propiedades anticonvulsivas y sedantes. La investigación indica que ciertos derivados amida del this compound exhiben una eficacia significativa en modelos de convulsiones y pruebas de sedación, lo que sugiere su uso en el desarrollo de nuevos tratamientos para la epilepsia y los trastornos de ansiedad .

Investigación Anticancerígena

El grupo trimetoxifenil (TMP), que forma parte de la estructura del this compound, ha mostrado promesa en la investigación anticancerígena. Los compuestos con el grupo TMP han demostrado la capacidad de inhibir proteínas cruciales involucradas en la proliferación de células cancerosas, como la tubulina, la proteína de choque térmico 90 (Hsp90) y otras, lo que las convierte en valiosas en la búsqueda de nuevos agentes anticancerígenos .

Aplicaciones Antimicrobianas y Antifúngicas

Los compuestos relacionados con el this compound han mostrado actividades antimicrobianas y antifúngicas. Estas propiedades son particularmente relevantes en el desarrollo de nuevos tratamientos contra cepas resistentes de bacterias y hongos, contribuyendo al campo de la investigación de enfermedades infecciosas .

Actividad Antiparasitaria

La investigación también ha explorado el uso de este compuesto en la lucha contra las infecciones parasitarias. Los derivados que contienen el grupo TMP han mostrado eficacia contra parásitos que causan enfermedades como la leishmaniasis, la malaria y la tripanosomiasis, lo que indica posibles aplicaciones en el desarrollo de fármacos antiparasitarios .

Neurofarmacología

En el ámbito de la neurofarmacología, el this compound es un precursor clave en la síntesis de compuestos que interactúan con el sistema nervioso central. Estas interacciones pueden conducir al desarrollo de fármacos destinados a tratar afecciones neurológicas como la enfermedad de Alzheimer, la depresión y las migrañas .

Medicina Tradicional

El extracto de raíz de Polygala tenuifolia Willd., que contiene this compound, se ha utilizado en la medicina tradicional de China, Japón y Corea como sedante. Esto destaca su posible aplicación en el desarrollo de productos sedantes naturales .

Farmacóforo en el Diseño de Fármacos

El grupo funcional TMP presente en el this compound es un farmacóforo versátil en el diseño de fármacos. Es un componente crítico en la estructura molecular de varias moléculas biológicamente activas, tanto naturales como sintéticas, que se utilizan en una amplia gama de fármacos terapéuticos .

Mecanismo De Acción

Target of Action

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the TMP moiety has been determined by several investigations to decrease the biological activity of such analogs .

Biochemical Pathways

The TMP group affects various biochemical pathways. For instance, it inhibits tubulin, a globular protein that is the main constituent of the microtubules of living cells . It also inhibits Hsp90, a chaperone protein that assists other proteins to fold properly, stabilizes proteins against heat stress, and aids in protein degradation . Additionally, it inhibits TrxR, an enzyme that plays a role in cell growth and death .

Result of Action

The result of the action of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is diverse due to the TMP group’s wide range of targets. For example, it has shown notable anti-cancer effects . It also has potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit Taq polymerase and telomerase, which are crucial enzymes in DNA replication and maintenance . Additionally, it triggers caspase activation, which is involved in the process of apoptosis or programmed cell death . The compound also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation, which are essential components of cell signaling pathways .

Cellular Effects

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of ERK2 and ERKs phosphorylation can lead to alterations in cell proliferation and differentiation . Furthermore, its role in caspase activation suggests that it can induce apoptosis in certain cell types, thereby affecting cell survival and turnover .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of Taq polymerase and telomerase occurs through direct binding interactions, which prevent these enzymes from carrying out their functions in DNA replication and maintenance . Additionally, the compound’s ability to trigger caspase activation and inhibit ERKs phosphorylation involves complex signaling pathways that ultimately lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and continuous induction of apoptosis .

Dosage Effects in Animal Models

The effects of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to achieve noticeable biological activity . At excessively high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can lead to the production of metabolites that may have distinct biological activities . Additionally, its effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its overall impact on cellular function .

Propiedades

IUPAC Name |

ethyl 3-(3,4,5-trimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBWQZGGKFGQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220586 | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70311-20-5 | |

| Record name | Ethyl 3,4,5-trimethoxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70311-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070311205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

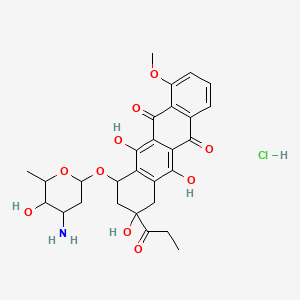

![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)